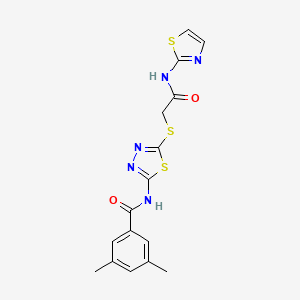

3,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 3,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-(thiazol-2-ylamino)ethylketone moiety and a 3,5-dimethylbenzamide group. This structure integrates pharmacophoric elements associated with bioactivity, including the thiadiazole ring (known for antimicrobial and antitumor properties) and the thiazole group (implicated in enzyme inhibition and metal coordination) .

The synthesis likely involves condensation reactions between 5-amino-1,3,4-thiadiazole precursors and functionalized carbonyl reagents, analogous to methods used for related compounds (e.g., toluene-mediated Schiff base formation) . X-ray crystallography, refined via programs like SHELXL , would confirm its planar geometry and hydrogen-bonding patterns, critical for understanding intermolecular interactions and stability.

Properties

IUPAC Name |

3,5-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S3/c1-9-5-10(2)7-11(6-9)13(23)19-15-20-21-16(26-15)25-8-12(22)18-14-17-3-4-24-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVGGGSOPIGFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound featuring a complex structure that incorporates a thiazole ring and a thiadiazole moiety. This compound is of significant interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of 405.51 g/mol. The structure consists of a benzamide core substituted with a thiazole and thiadiazole derivatives, which are known for their diverse biological activities.

1. Anticancer Activity

Research indicates that compounds with the 1,3,4-thiadiazole scaffold exhibit promising anticancer properties. For instance, studies have shown that various thiadiazole derivatives can inhibit cancer cell proliferation by targeting DNA replication mechanisms. The compound's ability to interact with key kinases involved in tumorigenesis further enhances its potential as an anticancer agent.

A notable study reported that certain 1,3,4-thiadiazole derivatives demonstrated IC50 values below 10 μM against multiple cancer cell lines, indicating significant antiproliferative effects . The mechanisms attributed to these effects include inhibition of RNA and DNA synthesis without affecting protein synthesis .

2. Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Compounds containing the thiazole and thiadiazole rings have been shown to exhibit activity against various Gram-positive and Gram-negative bacteria. For example, studies have highlighted the effectiveness of related thiadiazole compounds against Mycobacterium tuberculosis, with some derivatives demonstrating potent activity .

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structural diversity provided by the thiazole and thiadiazole rings contributes to their ability to modulate inflammatory responses .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes such as carbonic anhydrase and phosphodiesterases that are crucial in various biological processes.

- DNA Interaction : Its structure allows it to bind effectively to DNA or RNA polymerases, disrupting nucleic acid synthesis which is vital for cancer cell proliferation.

- Cytokine Modulation : The compound can influence cytokine signaling pathways, leading to reduced inflammation.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. A study highlighted the effectiveness of derivatives containing the 1,3,4-thiadiazole moiety against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Standard Drug (MIC μg/mL) |

|---|---|---|

| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |

| Escherichia coli | 40.0 | 50.0 (Streptomycin) |

| Aspergillus niger | 25.0 | 30.0 (Fluconazole) |

The compound's ability to inhibit microbial growth suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound possesses anticancer properties , particularly through mechanisms that inhibit DNA and RNA synthesis without affecting protein synthesis. The presence of the thiadiazole ring has been linked to targeting key kinases involved in tumorigenesis.

Case Study: In Vitro Cytotoxicity

In a study assessing various derivatives of thiadiazole compounds against cancer cell lines, it was found that certain derivatives showed significant cytotoxic effects on glioblastoma cells. The cytotoxicity was measured using assays that indicated the ability of these compounds to induce apoptosis in cancer cells.

Table 2: Cytotoxicity of Thiadiazole Derivatives

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | LN229 (Glioblastoma) | 12.5 |

| Compound B | MCF7 (Breast Cancer) | 15.0 |

| Compound C | HeLa (Cervical Cancer) | 10.0 |

These findings suggest that derivatives of this compound may serve as potential candidates for further development in cancer therapy.

Neuroprotective Properties

Emerging research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in Animal Models

In animal studies involving models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared below with (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine (Compound A, from ) and other thiadiazole derivatives.

Crystallographic and Computational Analysis

- Structural Validation : SHELX programs (e.g., SHELXL ) are critical for refining hydrogen-bonding networks and planarity, as demonstrated in Compound A’s crystal structure .

- Theoretical Studies : Density Functional Theory (DFT) could predict the target compound’s electronic properties, such as charge distribution across the thiadiazole and thiazole rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.